
2,5-Difluoro-4-(1-hydroxyethyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Difluoro-4-(1-hydroxyethyl)phenol is an organic compound with the molecular formula C8H8F2O2 It is a derivative of phenol, where two fluorine atoms are substituted at the 2nd and 5th positions, and a hydroxyethyl group is attached at the 4th position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Difluoro-4-(1-hydroxyethyl)phenol typically involves the following steps:
Starting Material: The synthesis begins with 2,5-difluorophenol.
Alkylation: The 2,5-difluorophenol undergoes alkylation with an appropriate ethylating agent, such as ethylene oxide, under basic conditions to introduce the hydroxyethyl group at the 4th position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Difluoro-4-(1-hydroxyethyl)phenol can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to modify the hydroxyethyl group.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms.
Major Products Formed
Oxidation: Formation of 2,5-difluoro-4-(1-carboxyethyl)phenol.
Reduction: Formation of 2,5-difluoro-4-(1-ethyl)phenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Difluoro-4-(1-hydroxyethyl)phenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,5-Difluoro-4-(1-hydroxyethyl)phenol depends on its application:
Biological Systems: It may interact with enzymes or receptors, affecting metabolic pathways or cellular processes.
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.
Comparación Con Compuestos Similares
Similar Compounds
2,4-Difluorophenol: Similar structure but with fluorine atoms at the 2nd and 4th positions.
2,5-Difluorophenol: Lacks the hydroxyethyl group.
4-(1-Hydroxyethyl)phenol: Lacks the fluorine atoms.
Uniqueness
2,5-Difluoro-4-(1-hydroxyethyl)phenol is unique due to the presence of both fluorine atoms and the hydroxyethyl group, which imparts distinct chemical properties and reactivity compared to its analogs.
Propiedades
Fórmula molecular |
C8H8F2O2 |
|---|---|
Peso molecular |
174.14 g/mol |
Nombre IUPAC |
2,5-difluoro-4-(1-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H8F2O2/c1-4(11)5-2-7(10)8(12)3-6(5)9/h2-4,11-12H,1H3 |
Clave InChI |
RDUBIOATUJZXDM-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=C(C=C1F)O)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


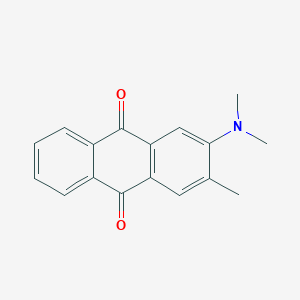
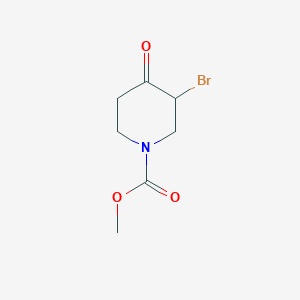

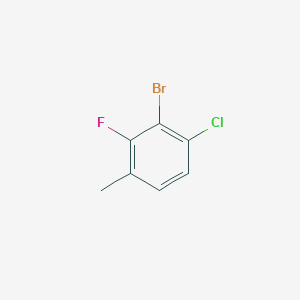
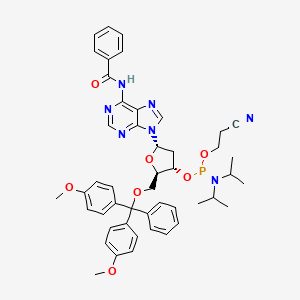
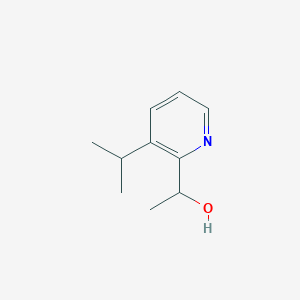
![4-Oxo-4-[(9-oxo-9h-fluoren-2-yl)amino]butanoic acid](/img/structure/B13136030.png)

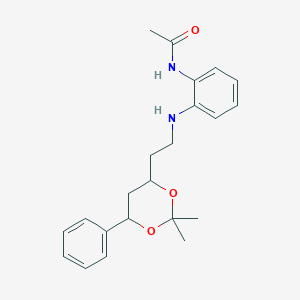
![N-([1,1'-Biphenyl]-4-yl)-N-(4-(9-(3,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-9H-carbazol-3-yl)phenyl)-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B13136050.png)
![trans-1-Methyloctahydropyrrolo[3,4-b]pyridine](/img/structure/B13136052.png)
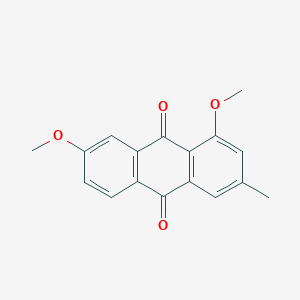
![7-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13136069.png)
![4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate](/img/structure/B13136076.png)
